Physicochemical Properties and Exact Mass Profiling of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Development
Physicochemical Properties and Exact Mass Profiling of 1-(3-Ethynylphenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Development
Structural Significance and Pharmacological Utility
The compound 1-(3-ethynylphenyl)cyclopropanecarboxylic acid (CAS: 1314722-98-9) is a highly specialized building block utilized in modern medicinal chemistry and chemical biology . Structurally, it integrates three distinct functional moieties, each contributing to its utility in drug design:
-
The Cyclopropyl Ring: Introduces a high degree of conformational restriction. By locking the spatial orientation of the pendant aryl and carboxylate groups, it reduces the entropic penalty upon target binding and minimizes the rotatable bond count.
-
The Terminal Alkyne (Ethynyl Group): Serves as a bioorthogonal handle. It is metabolically inert but highly reactive under Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) conditions, making it an ideal pharmacophore for Activity-Based Protein Profiling (ABPP).
-
The Carboxylic Acid: Dictates the molecule's solubility and electrostatic interactions, typically forming critical hydrogen bonds or salt bridges within target binding pockets.
Logical mapping of structural features to physicochemical and pharmacological properties.
Physicochemical Properties & Exact Mass
Accurate physicochemical profiling is a prerequisite for predicting a compound's pharmacokinetic (PK) behavior. The properties of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid align favorably with Lipinski's Rule of Five, indicating high potential for oral bioavailability and membrane permeability .
Table 1: Computed Physicochemical Properties and Identifiers
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C12H10O2 | Defines the elemental composition. |
| Molecular Weight | 186.21 g/mol | < 500 Da; favors passive diffusion and oral absorption. |
| Exact Mass / Monoisotopic Mass | 186.06808 Da | Critical for HRMS identification and isotopic pattern matching. |
| XLogP3-AA | 2.0 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area | 37.3 Ų | < 140 Ų; predicts excellent cellular permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rules (≤ 5); minimizes desolvation energy penalties. |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rules (≤ 10); facilitates target interaction. |
| Rotatable Bond Count | 3 | < 10; conformational rigidity enhances binding affinity. |
Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)
To definitively confirm the identity of synthesized or extracted 1-(3-ethynylphenyl)cyclopropanecarboxylic acid, HRMS is employed. Under electrospray ionization (ESI), the carboxylic acid readily deprotonates, yielding an [M-H]⁻ ion with a theoretical exact mass of 185.0608 Da.
Causality in Experimental Design
While 0.1% formic acid is the industry standard for positive-ion mode LC-MS, it suppresses the deprotonation of carboxylic acids. Therefore, the mobile phase must be buffered with 10 mM ammonium acetate (pH ~6.8) to ensure >99% ionization of the carboxylate group prior to entering the ESI source, drastically improving the signal-to-noise ratio.
Self-Validating Protocol: Internal Lock-Mass Calibration
Every HRMS run must be a self-validating system. To ensure mass accuracy < 2 ppm, a lock-mass strategy is utilized. An internal standard (e.g., Leucine Enkephalin, [M-H]⁻ = 554.2620 Da) is continuously infused via a secondary sprayer. The data system dynamically calibrates the mass axis against this known standard. If the lock-mass deviates by > 2 ppm, the run is automatically flagged as invalid, preventing false-positive identifications.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Ionization: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.
-
Mass Analysis: Acquire data on an Orbitrap or Q-TOF mass spectrometer at a resolving power of ≥ 100,000 (at m/z 200).
-
Data Processing: Extract the ion chromatogram for m/z 185.0608 with a 5 ppm mass tolerance window. Verify the isotopic distribution matches the theoretical C12H9O2⁻ pattern.
Step-by-step HRMS workflow for exact mass determination and validation.
Physicochemical Profiling Workflow: pKa and LogP Determination
Understanding the ionization state (pKa) and lipophilicity (LogP) is crucial for predicting the compound's absorption and distribution. Hazard classifications also indicate it is a mild skin and eye irritant (H315, H319), necessitating controlled handling during these assays .
Causality in Experimental Design
Standard shake-flask methods for LogP determination are labor-intensive and prone to emulsion artifacts. Instead, a potentiometric titration method is employed. This method determines both pKa and LogP simultaneously by titrating the compound in aqueous and octanol-water biphasic systems. The shift in the apparent pKa in the presence of octanol directly correlates to the partition coefficient, providing a highly accurate, thermodynamically grounded measurement.
Self-Validating Protocol: Co-Titration Validation
To validate the pH electrode's response and the titration algorithm, a reference standard with a known pKa (e.g., benzoic acid, pKa = 4.20) is co-titrated in a parallel vessel. The assay is only deemed valid if the measured pKa of the reference standard falls within ±0.05 units of its literature value.
Step-by-Step Methodology
-
Standardization: Calibrate the pH electrode using standardized buffers (pH 2.0, 7.0, 12.0) at a constant temperature of 25°C.
-
Aqueous Titration (pKa): Dissolve 1 mg of the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate from pH 2.0 to 12.0 using 0.5 M KOH. Record the inflection point to determine the pKa (expected ~4.0 - 4.5).
-
Biphasic Titration (LogP): Add varying ratios of n-octanol to the aqueous solution and repeat the titration.
-
Data Analysis: Calculate the LogP from the shift in the apparent pKa using the Bjerrum difference plot.
Application in Bioorthogonal Labeling (CuAAC Pathway)
The terminal alkyne of 1-(3-ethynylphenyl)cyclopropanecarboxylic acid is a privileged motif for bioorthogonal chemistry. When incorporated into a small-molecule probe, it allows for the covalent capture of protein targets followed by visualization or enrichment.
Causality in Experimental Design
The CuAAC reaction requires a Cu(I) catalyst. Because Cu(I) is easily oxidized to inactive Cu(II) and can induce reactive oxygen species (ROS) that degrade biological samples, a stabilizing ligand (e.g., THPTA) and a reducing agent (sodium ascorbate) are strictly required. The ligand accelerates the reaction by stabilizing the Cu(I) oxidation state and preventing non-specific protein oxidation.
CuAAC bioorthogonal signaling and labeling pathway using the terminal alkyne handle.
